4-[Benzyl(methyl)amino]butanoic acid
Overview
Description
4-[Benzyl(methyl)amino]butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a benzyl(methyl)amino group
Mechanism of Action
Target of Action
Amines, which are part of the compound’s structure, are known to be good nucleophiles . They seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions .
Mode of Action
Amines are known to react with carbonyls to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible . Amines also react with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which involves the use of organoboron reagents, is mentioned . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-[Benzyl(methyl)amino]butanoic acid are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound exhibits anticonvulsant activity at a dose of 20 mg/kg in the corazole convulsion test .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with butanoic acid and benzylamine.
Reaction with Benzylamine: Butanoic acid is reacted with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate benzylamino butanoic acid.
Methylation: The intermediate is then methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl(methyl)amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
4-[Benzyl(methyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)butanoic acid: Similar structure but lacks the benzyl group.
4-[(2-Aminoethyl)(methyl)amino]butanoic acid: Contains an additional aminoethyl group.
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Contains a tert-butoxycarbonyl protecting group.
Uniqueness
4-[Benzyl(methyl)amino]butanoic acid is unique due to the presence of both benzyl and methyl groups on the amino moiety, which can enhance its binding affinity and specificity towards molecular targets
Properties
IUPAC Name |
4-[benzyl(methyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLUUHAUSAMJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-[benzyl(methyl)amino]butanoic acid a promising candidate for further research as a potential nootropic agent?
A1: this compound displays several promising characteristics. Firstly, it possesses antiamnesic properties, suggesting its potential for mitigating memory impairments []. Secondly, it exhibits a dose-dependent effect on the central nervous system, with a sedative effect at 30 mg/kg and a slight stimulating effect at 50 mg/kg []. Lastly, its significant antihypoxic activity, surpassing even piracetam, highlights its potential for protecting against conditions characterized by reduced oxygen supply to the brain []. These combined properties make this compound a compelling candidate for further investigation in the development of new nootropic drugs.
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